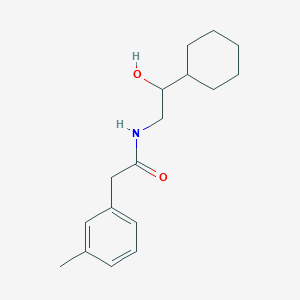

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide

Description

N-(2-Cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a branched alkyl chain (2-cyclohexyl-2-hydroxyethyl) attached to the acetamide nitrogen and a 3-methylphenyl group at the acetyl position.

Properties

IUPAC Name |

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-13-6-5-7-14(10-13)11-17(20)18-12-16(19)15-8-3-2-4-9-15/h5-7,10,15-16,19H,2-4,8-9,11-12H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCBCTMMMGFLWIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C2CCCCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide typically involves the following steps:

Starting Materials: Cyclohexylamine, 3-methylbenzaldehyde, and acetic anhydride.

Reaction Steps:

Reaction Conditions: These reactions are typically carried out under controlled temperatures, with the use of appropriate solvents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The amide group can be reduced to form an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for aromatic substitution.

Major Products Formed

Oxidation: Formation of cyclohexyl ketone or carboxylic acid derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of brominated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a precursor for synthesizing more complex organic molecules. Its unique structure allows for various modifications that can lead to novel compounds with potential applications in pharmaceuticals and materials science.

Biology

- Ligand in Receptor Studies : Research indicates that N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide may act as a ligand for specific biological receptors. This interaction can modulate receptor activity, influencing physiological responses such as inflammation and pain perception.

Medicine

- Therapeutic Potential :

- Anti-inflammatory Effects : Preliminary studies have shown that this compound exhibits significant anti-inflammatory properties. In animal models, it has been reported to reduce edema and pain scores effectively.

- Analgesic Properties : Its mechanism may involve inhibition of cyclooxygenase enzymes or modulation of cytokine release, making it a candidate for pain management therapies.

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound may inhibit specific enzymes critical for microbial metabolism.

- Anticancer Potential : Initial investigations have indicated cytotoxic effects against certain cancer cell lines (e.g., MCF7 and A549), warranting further exploration into its anticancer applications.

Industry

- Material Development : The compound is utilized in the synthesis of new materials and as an intermediate in chemical manufacturing processes. Its unique properties make it suitable for creating specialized polymers or composites.

Study 1: Anti-inflammatory Effects

In a controlled study involving animal models with induced inflammatory responses, administration of this compound resulted in a statistically significant reduction in both edema and pain scores compared to control groups. This supports its potential use as an anti-inflammatory agent.

Study 2: Antimicrobial Activity

Research on derivatives containing cyclohexyl groups has shown effectiveness against various pathogens. In vitro studies demonstrated that these compounds inhibited the growth of bacteria by targeting specific metabolic pathways essential for microbial survival.

Study 3: Anticancer Potential

Preliminary investigations assessed the cytotoxic effects of related compounds on breast (MCF7) and lung (A549) cancer cell lines. Results indicated significant inhibitory concentrations (IC50 values), suggesting potential for development as anticancer agents.

Mechanism of Action

The mechanism of action of N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxyethyl and cyclohexyl groups may play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Hydroxyethyl vs. Halogenated/Phenoxy Groups: The hydroxyethyl group in the target compound likely enhances water solubility compared to halogenated (e.g., fluorine in ) or phenoxy () analogs, which prioritize lipophilicity.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) may alter reactivity and binding interactions compared to the electron-donating 3-methylphenyl and hydroxyethyl groups in the target.

- Solid-State Properties : The dimethoxypyrimidinyl analog () crystallizes in a triclinic system, suggesting that substituent bulkiness influences packing efficiency—a consideration for pharmaceutical formulation.

Physicochemical Properties

- logP Trends : Analogs with halogens (e.g., fluorine, logP 3.52 ) or nitro groups (logP 3.19 ) exhibit moderate lipophilicity. The hydroxyethyl group in the target compound is expected to lower logP, enhancing aqueous solubility.

- Polar Surface Area (PSA) : The nitro-containing compound () has a PSA of 56.5 Ų due to its nitro and acetamide groups, whereas the target compound’s hydroxyethyl group may further increase PSA, improving membrane permeability and bioavailability.

Biological Activity

N-(2-cyclohexyl-2-hydroxyethyl)-2-(3-methylphenyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H23NO, with a molecular weight of 245.36 g/mol. The compound features a cyclohexyl group and a hydroxyethyl moiety, which may influence its biological interactions and pharmacological properties .

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The hydroxyethyl and cyclohexyl groups are believed to enhance binding affinity and specificity, potentially leading to varied pharmacological effects .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives containing cyclohexyl groups have shown effectiveness against various pathogens by inhibiting specific enzymes critical for microbial metabolism .

Anti-inflammatory Properties

Inflammation-related studies suggest that this compound may have potential anti-inflammatory effects. Similar compounds have demonstrated the ability to inhibit inflammatory pathways, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

Anticancer Potential

Preliminary investigations into the anticancer properties of related compounds indicate that they may possess cytotoxic effects against certain cancer cell lines. For example, derivatives have been tested against MCF7 (breast cancer) and A549 (lung cancer) cell lines, showing significant inhibitory concentrations (IC50 values) that suggest potential for further development as anticancer agents .

Table 1: Summary of Biological Activities

Synthesis Pathways

The synthesis of this compound can be achieved through various chemical reactions including N-acylation and substitution reactions. The hydroxyethyl group is typically introduced via a hydroxylation reaction on a precursor compound containing an acetamide structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.